

Application Note: Assessing the Intracellular Activity of Sutezolid in Macrophages

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Compound of Interest

Compound Name: Sutezolid

Cat. No.: B1681842

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Introduction

Sutezolid (PNU-100480) is an oxazolidinone antibiotic with potent activity against *Mycobacterium tuberculosis* (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1] As *M. tuberculosis* is a facultative intracellular pathogen that primarily resides within host macrophages, evaluating the intracellular efficacy of novel anti-tuberculosis agents like **Sutezolid** is crucial for predicting their therapeutic potential.[1] This application note provides a detailed protocol for assessing the intracellular bactericidal activity of **Sutezolid** against *M. tuberculosis* using an in vitro human macrophage infection model.

Sutezolid, an analog of linezolid, exerts its antibacterial effect by inhibiting protein synthesis through binding to the 23S rRNA of the 50S ribosomal subunit, thereby preventing the formation of a functional initiation complex.[1] Studies have demonstrated that **Sutezolid** exhibits superior bactericidal activity against intracellular *M. tuberculosis* compared to linezolid.[2][3] Notably, the parent compound, **Sutezolid** (PNU-100480), is primarily responsible for its intracellular activity, whereas its sulfoxide metabolite (PNU-101603) contributes more significantly to activity against extracellular bacteria.[2][3][4]

This protocol details the use of the THP-1 human monocytic cell line, which can be differentiated into macrophage-like cells, providing a consistent and reproducible model for studying intracellular drug activity.[5][6][7] The primary endpoint for assessing activity is the enumeration of viable intracellular bacteria by determining colony-forming units (CFUs).[6][8]

Materials and Methods

Cell Lines and Bacterial Strains

- Macrophage Model: Human monocytic THP-1 cell line (ATCC TIB-202).
- Bacterial Strain: Mycobacterium tuberculosis H37Rv (ATCC 27294) or other relevant strains.

Reagents and Media

- RPMI-1640 medium with L-glutamine.
- Fetal Bovine Serum (FBS), heat-inactivated.
- Phorbol 12-myristate 13-acetate (PMA).
- Penicillin-Streptomycin solution.
- Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80.
- Middlebrook 7H10 or 7H11 agar supplemented with 10% OADC.
- **Sutezolid** (stock solution prepared in DMSO).
- Sterile Phosphate-Buffered Saline (PBS).
- Sterile water.
- 0.1% Triton X-100 or 0.05% Sodium Dodecyl Sulfate (SDS) in sterile water for cell lysis.[\[8\]](#)[\[9\]](#)
- Amikacin solution (for removal of extracellular bacteria).[\[6\]](#)[\[10\]](#)

Equipment

- Humidified incubator at 37°C with 5% CO₂.
- Biosafety cabinet (Class II).
- Centrifuge.

- Spectrophotometer.
- 24-well or 96-well tissue culture plates.
- Inverted microscope.
- Pipettes and sterile tips.
- Incubator at 37°C for bacterial culture.

Experimental Protocol

Preparation of THP-1 Macrophages

- Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator. Maintain cell density between 1×10^5 and 5×10^5 cells/mL.[\[7\]](#)
- Seed THP-1 monocytes into 24-well plates at a density of 3×10^5 cells per well in 1 mL of complete RPMI-1640 medium.[\[10\]](#)
- Differentiate the monocytes into macrophage-like cells by adding PMA to a final concentration of 40 nM.[\[7\]](#)
- Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator. After incubation, the cells will be adherent.
- Wash the adherent macrophages twice with warm PBS to remove non-adherent cells and residual PMA. Add 1 mL of fresh, antibiotic-free RPMI-1640 with 10% FBS to each well.

Preparation of M. tuberculosis Inoculum

- Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth with 10% OADC and 0.05% Tween 80 to mid-log phase (OD₆₀₀ of approximately 0.5).
- To prepare a single-cell suspension, centrifuge the bacterial culture at a low speed (e.g., 200 x g for 10 minutes) to pellet large clumps.[\[11\]](#)

- Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 3000 x g for 10 minutes) to pellet the bacteria.
- Wash the bacterial pellet twice with sterile PBS containing 0.05% Tween 80 and once with antibiotic-free RPMI-1640 medium.[\[10\]](#)
- Resuspend the final pellet in RPMI-1640 with 10% FBS.
- Estimate the bacterial concentration by measuring the optical density at 600 nm (an OD600 of 1.0 corresponds to approximately 3×10^8 bacteria/mL for Mtb).[\[5\]](#) Dilute the bacterial suspension to the desired concentration for infection.

Infection of Macrophages

- Infect the differentiated THP-1 macrophages with the M. tuberculosis suspension at a multiplicity of infection (MOI) of 1 to 10 (e.g., MOI of 2).[\[12\]](#)
- Incubate the infected cells for 3-4 hours at 37°C in a 5% CO2 incubator to allow for phagocytosis.[\[7\]](#)[\[10\]](#)
- After the incubation period, remove the supernatant containing extracellular bacteria and wash the macrophage monolayer three times with warm PBS.[\[10\]](#)
- To eliminate any remaining extracellular bacteria, treat the cells with 200 µg/mL amikacin in RPMI-1640 for 1 hour.[\[10\]](#)
- Wash the cells three times with PBS to remove the amikacin.[\[10\]](#) This time point is considered Day 0 post-infection.

Sutezolid Treatment

- Prepare serial dilutions of **Sutezolid** in complete RPMI-1640 medium from a stock solution. Include a vehicle control (DMSO) and a no-drug control.
- Add the **Sutezolid**-containing medium or control medium to the respective wells of the infected macrophage plate.

- Incubate the plates at 37°C in a 5% CO₂ incubator for the desired duration (e.g., 3 to 6 days). The medium can be replaced with fresh drug-containing medium every 2-3 days.[10]

Enumeration of Intracellular Bacteria (CFU Assay)

- At designated time points (e.g., Day 0, Day 3, Day 6), aspirate the medium from the wells.
- Lyse the macrophage monolayer by adding 500 µL of sterile water containing 0.1% Triton X-100 or 0.05% SDS.[8][10]
- Incubate at room temperature for 15-30 minutes to ensure complete lysis.[10]
- Prepare 10-fold serial dilutions of the cell lysate in 7H9 broth with 0.05% Tween 80.
- Spot plate 10-20 µL of each dilution onto Middlebrook 7H10 or 7H11 agar plates in triplicate.
- Incubate the plates at 37°C for 3-4 weeks until colonies are visible.
- Count the colonies and calculate the number of CFUs per mL of lysate. The results can be expressed as log₁₀ CFU/mL or as a percentage of survival relative to the no-drug control.[9]

Data Presentation

The intracellular activity of **Sutezolid** is typically quantified by the reduction in bacterial load over time compared to untreated controls.

Table 1: Intracellular Activity of **Sutezolid** against *M. tuberculosis* in THP-1 Macrophages

Sutezolid Conc. (µg/mL)	Day 0 (log10 CFU/mL)	Day 3 (log10 CFU/mL)	Day 6 (log10 CFU/mL)	Log Reduction (Day 6 vs Day 0)
0 (No Drug)	5.0 ± 0.2	5.5 ± 0.3	6.0 ± 0.2	-1.0 (Growth)
0.1	5.0 ± 0.2	4.8 ± 0.1	4.5 ± 0.2	0.5
0.5	5.0 ± 0.2	4.2 ± 0.2	3.5 ± 0.3	1.5
1.0	5.0 ± 0.2	3.5 ± 0.3	2.8 ± 0.2	2.2
2.0	5.0 ± 0.2	3.0 ± 0.2	2.1 ± 0.1	2.9

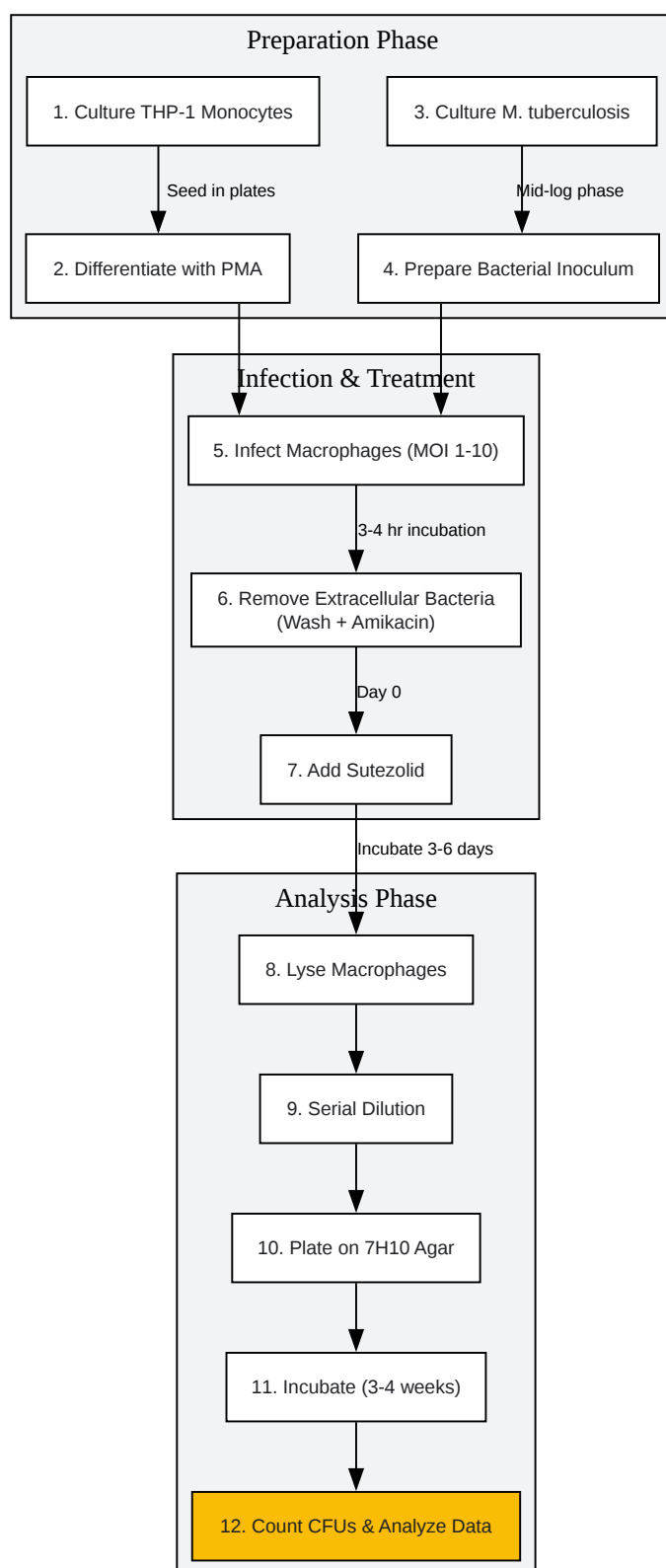
Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.

Table 2: Comparative Intracellular Bactericidal Activity

Compound	Dosing	Maximal Bactericidal Activity (log10 CFU/day)	Reference
Sutezolid	600 mg BID	~ -0.42	[2] [3]
Linezolid	-	~ -0.16	[2] [3]
Sutezolid	1200 mg QD	-0.186 (cumulative)	[4] [13]
Sutezolid	600 mg BID	-0.269 (cumulative)	[4] [13]

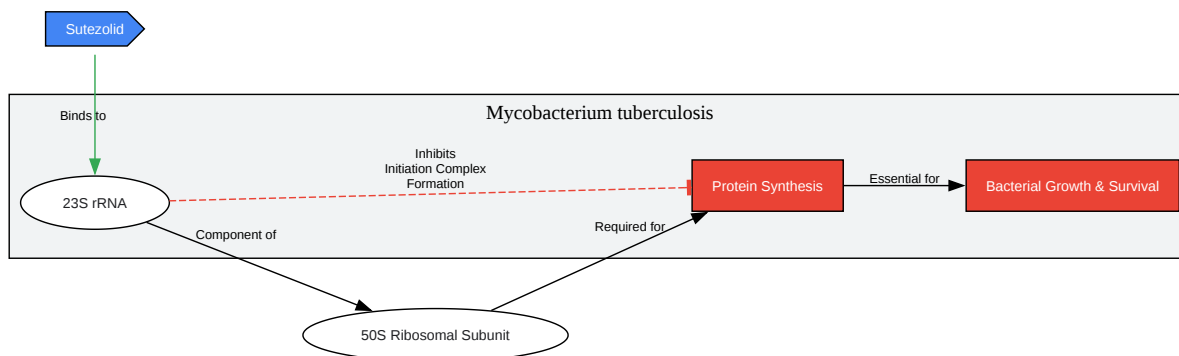
BID: twice daily; QD: once daily. Data are derived from ex vivo whole blood culture models which reflect intracellular activity.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[13\]](#)

Mandatory Visualization



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Caption: Workflow for assessing **Sutezolid**'s intracellular activity.



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Caption: **Sutezolid's** mechanism of action in *M. tuberculosis*.

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